molecular formula C21H17N3O7S B4302775 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline

3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline

Cat. No. B4302775
M. Wt: 455.4 g/mol
InChI Key: MUZSBQIMZMDCSL-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline, also known as MDNI, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. MDNI has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism Of Action

The mechanism of action of 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.

Biochemical And Physiological Effects

3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. In vitro and in vivo studies have shown that 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline inhibits the growth of cancer cells, reduces inflammation, and protects against oxidative stress. Additionally, 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been found to have a neuroprotective effect, which may have applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline in laboratory experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. Additionally, 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been found to exhibit anti-inflammatory and antioxidant properties, which may have applications in the treatment of various diseases. However, there are also limitations to using 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline in laboratory experiments. For example, the synthesis of 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline requires expertise in organic chemistry and access to specialized equipment. Additionally, the mechanism of action of 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is not fully understood, which may limit its potential applications.

Future Directions

For research on 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline include the development of new anti-cancer drugs, further elucidation of its mechanism of action, exploration of its neuroprotective effects, and optimization of its synthesis.

Scientific Research Applications

3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. One of the main applications of 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is in the field of cancer research. 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anti-cancer drugs. Additionally, 3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been found to exhibit anti-inflammatory and antioxidant properties, which may have applications in the treatment of various diseases.

properties

IUPAC Name

(3Z)-3-[(5-methylfuran-2-yl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O7S/c1-13-3-7-18(8-4-13)32(29,30)22-12-15(9-17-6-5-14(2)31-17)21-19(22)10-16(23(25)26)11-20(21)24(27)28/h3-11H,12H2,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZSBQIMZMDCSL-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=C(O3)C)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=C(O3)C)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[(5-methylfuran-2-yl)methylidene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-2,3-dihydro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
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3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
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3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
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3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Reactant of Route 5
3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Reactant of Route 6
3-[(5-methyl-2-furyl)methylene]-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline

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